Methyl 4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)benzoate hydrochloride
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Overview
Description
Methyl 4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)benzoate hydrochloride is a chemical compound with the molecular formula C17H26ClNO4 and a molecular weight of 343.85 g/mol. This compound is characterized by the presence of a benzoate ester linked to a piperidine ring through a propoxy chain, which includes a hydroxyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)benzoate hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine (such as methylamine), and a ketone (such as acetone) react to form the piperidine structure.
Attachment of the Propoxy Chain: The hydroxyl group is introduced via a nucleophilic substitution reaction, where an alkoxide ion reacts with an appropriate halide precursor.
Esterification: The benzoate ester is formed through an esterification reaction between the hydroxyl group and benzoic acid or its derivatives.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)benzoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)benzoate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy)benzoate: Similar structure but with a piperazine ring instead of a piperidine ring.
4-Hydroxy-1-methylpiperidine: A simpler compound with a hydroxyl group and a methyl group on the piperidine ring.
Uniqueness
Methyl 4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)benzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its solubility as a hydrochloride salt and the presence of both hydroxyl and ester groups make it versatile for various applications .
Properties
IUPAC Name |
methyl 4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-13-7-9-18(10-8-13)11-15(19)12-22-16-5-3-14(4-6-16)17(20)21-2;/h3-6,13,15,19H,7-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAMMUBJLNOXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)OC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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